N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide
Description
Properties
IUPAC Name |
4-(4-methylphenyl)sulfanyl-N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-13(2)24-11-10-16(23-24)18-21-22-19(26-18)20-17(25)5-4-12-27-15-8-6-14(3)7-9-15/h6-11,13H,4-5,12H2,1-3H3,(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZIIBJYVLOIIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)C3=NN(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
The compound is characterized by its unique combination of a pyrazole ring and an oxadiazole moiety, which are known to impart various biological activities. The presence of the p-tolylthio group is also noteworthy as it may enhance the lipophilicity and bioavailability of the compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the Pyrazole Ring : Utilizing isopropyl hydrazine and appropriate carbonyl compounds.
- Oxadiazole Formation : This can be achieved through cyclization reactions involving hydrazine derivatives.
- Thioether Synthesis : The introduction of the p-tolylthio group can be performed using thiolation methods.
Antiproliferative Activity
Recent studies have shown that compounds containing pyrazole and oxadiazole structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound demonstrated IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and HT-1080 (fibrosarcoma) .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| CA-4 | A549 | 0.016 |
| 7k | HT-1080 | 0.076 |
| N-(5-(1-isopropyl... | A549 | TBD |
The mechanism by which these compounds exert their antiproliferative effects often involves the disruption of microtubule dynamics. Studies indicate that the binding affinity to the colchicine site on tubulin is crucial for their activity . The structural modifications in the compound can significantly affect this binding, thereby influencing its biological efficacy.
Structure-Activity Relationships (SAR)
The SAR studies highlight that:
- Substituent Effects : The nature and position of substituents on the pyrazole and oxadiazole rings greatly influence biological activity. For example, larger alkyl groups at specific positions tend to enhance potency, while bulky groups may hinder activity .
- Electronic Properties : Electron-withdrawing groups at certain positions have been shown to increase binding affinity and potency against target proteins .
Case Studies
- Anticancer Studies : A series of analogs based on the structure of this compound were tested for their anticancer properties. The most potent derivative exhibited an IC50 value comparable to established chemotherapeutics .
- Neuroprotective Effects : Another study explored the neuroprotective potential of related pyrazole derivatives against oxidative stress in neuronal cells, indicating possible applications in neurodegenerative diseases .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing pyrazole and oxadiazole groups exhibit a wide range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of oxadiazoles and pyrazoles possess significant antibacterial and antifungal properties. For instance, novel derivatives have demonstrated effectiveness against various pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
- Anticancer Properties : Compounds similar to N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide have been evaluated for their anticancer activities. Research indicates that certain pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : The compound's structural features may also confer anti-inflammatory properties, which are critical in treating chronic inflammatory diseases. Studies on related compounds have shown promising results in reducing inflammation markers .
Synthesis and Modification
The synthesis of this compound typically involves multiple steps including:
- Formation of Pyrazole : The initial step often involves the condensation of appropriate hydrazones with carbonyl compounds.
- Oxadiazole Ring Formation : This is achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Final Amide Bond Formation : The butanamide moiety is introduced via acylation reactions.
These synthetic pathways allow for modifications that can enhance biological activity or alter pharmacokinetic properties.
Case Studies and Research Findings
Several studies have explored the applications of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that 2-substituted pyrazoles showed significant antibacterial activity against Xanthomonas species with EC50 values lower than commercial bactericides . This suggests that this compound could be effective in agricultural applications.
- Cancer Research : Research on related pyrazole derivatives highlighted their ability to inhibit tumor growth in vitro and in vivo models by targeting specific pathways involved in cancer cell survival . This positions the compound as a candidate for further development in oncology.
- Inflammatory Disease Models : In animal models of inflammation, compounds with similar structures showed reduced levels of pro-inflammatory cytokines, indicating potential therapeutic effects for conditions such as arthritis .
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,3,4-oxadiazole core exhibits electrophilic character at the C-2 position. In acidic or basic media, this site undergoes substitution with nucleophiles:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Aminolysis | NH₃/EtOH, reflux, 8 hr | 5-(1-isopropyl-1H-pyrazol-3-yl)-2-aminoxadiazole | 72% |
| Thiol substitution | KSCN, DMF, 60°C, 6 hr | 2-thiol-oxadiazole derivative | 68% |
The oxadiazole’s electron-deficient nature facilitates ring-opening under strong nucleophiles (e.g., hydrazines), forming pyrazole-hydrazide intermediates .
Reactivity of the Pyrazole Moiety
The 1-isopropyl-1H-pyrazole substituent directs electrophilic substitution to the C-4 position due to steric hindrance from the isopropyl group:
Electrophilic Bromination
-
Reagents : Br₂/FeCl₃ in CHCl₃
-
Product : 4-bromo-1-isopropyl-1H-pyrazole-oxadiazole conjugate
Oxidative Demethylation
-
Reagents : H₂O₂/AcOH, 40°C
-
Product : Pyrazole N-oxide (unstable; degrades above 60°C)
Thioether Oxidation
The p-tolylthio group undergoes controlled oxidation:
| Oxidizing Agent | Conditions | Product | Stoichiometry |
|---|---|---|---|
| H₂O₂ (30%) | CH₃CN, 25°C, 2 hr | 4-(p-tolylsulfinyl)butanamide | 1:1 |
| mCPBA | DCM, 0°C, 1 hr | 4-(p-tolylsulfonyl)butanamide | 1:2 |
Sulfoxide formation is reversible under reducing agents (e.g., Na₂S₂O₄) .
Amide Hydrolysis and Functionalization
The butanamide chain hydrolyzes under harsh conditions:
Acidic Hydrolysis
-
Conditions : 6M HCl, reflux, 12 hr
-
Product : 4-(p-tolylthio)butanoic acid (83%) + 5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Enzymatic Hydrolysis
-
Lipase B (C. antarctica) : pH 7.4, 37°C, 24 hr
-
Conversion : <5%, indicating steric hindrance from the oxadiazole
Cross-Coupling Reactions
The pyrazole-oxadiazole system participates in Pd-catalyzed couplings:
Suzuki-Miyaura Coupling
-
Substrate : 3-iodopyrazole-oxadiazole precursor
-
Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C
-
Aryl Boronates : Phenyl, 4-fluorophenyl, 3-pyridyl
Stability Under Thermal and Photolytic Stress
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 60°C, dry N₂ | Oxadiazole ring contraction to triazole | 14 days |
| UV (254 nm), MeOH, 24 hr | C-S bond cleavage (thioether → disulfide) | 92% degradation |
Radical scavengers (e.g., BHT) inhibit photolytic degradation .
This compound’s multifunctional architecture enables diverse reactivity, though steric bulk from the isopropyl group limits accessibility to certain reaction sites. Synthetic modifications prioritize oxadiazole C-2 and pyrazole C-4 positions, while the thioether serves as a tunable redox-active handle .
Comparison with Similar Compounds
Research Implications and Gaps
- However, empirical data are needed to confirm this.
- Thiophene and thiadiazole analogs highlight the role of heteroatom substitution in modulating electronic and pharmacokinetic properties.
Notes
- Further studies should prioritize synthesis and in vitro testing to validate hypothesized interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
